3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Tuberculosis DXP synthase inhibition Structure-activity relationship

Procure this specific pyrazolo[1,5-a]pyrimidin-7(4H)-one to fill a critical SAR gap in your antituberculosis program. It benchmarks the 3-(4-methoxyphenyl)/5-phenyl substitution pattern with an IC50 of 90.7 µM against Mtb DXP synthase, enabling direct comparison with the 10.6 µM 5-(4-methoxyphenyl) regioisomer. Published X-ray data (pyrazole-phenyl dihedral 35.52°) grounds your docking models in experimental conformation. Also a validated synthetic intermediate from US Patent 8,975,264 for CB1 antagonist programs. Do not substitute untested analogs—substituent positioning drives an 8.5-fold potency shift within this chemical series.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
Cat. No. B11038983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H17N3O2/c1-13-19(15-8-10-16(25-2)11-9-15)20-21-17(12-18(24)23(20)22-13)14-6-4-3-5-7-14/h3-12,22H,1-2H3
InChIKeySZIALEUBAGCHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: A Heterocyclic Core for DXP Synthase and Cannabinoid Receptor Research


3-(4-Methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, a fused heterocyclic scaffold identified through high-throughput whole-cell screening as a potential antituberculosis lead [1]. This compound features a 4-methoxyphenyl substituent at the 3-position, a methyl group at the 2-position, and a phenyl ring at the 5-position, distinguishing it from other in-class analogs. It has been characterized as an inhibitor of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (DXP synthase) and is also cited as a synthetic intermediate in cannabinoid receptor-1 inhibitor patents [2].

Why Simple Substitution of 3-(4-Methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with In-Class Analogs Is Not Advisable


Pyrazolo[1,5-a]pyrimidin-7(4H)-ones display highly substituent-dependent biological activity. The specific arrangement of 4-methoxyphenyl at position 3 and phenyl at position 5 in this compound yields an IC50 of 90.7 µM against M. tuberculosis DXP synthase [1], whereas the regioisomeric analog 2-methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one achieves an 8.5-fold lower IC50 of 10.6 µM [2]. Even within the same 3-(4-methoxyphenyl) series, adding a second 4-methoxyphenyl at position 5 produces a 2.1-fold potency shift (IC50 42.4 µM) [3]. These quantitative differences demonstrate that minor substituent changes produce substantial variations in target engagement, making untested generic substitution unreliable for this chemical series.

Quantitative Evidence for Selecting 3-(4-Methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Over Its Analogs


DXP Synthase Inhibition: 8.5-Fold Potency Difference Arising from Regioisomeric Substitution

The target compound inhibits Mycobacterium tuberculosis DXP synthase with an IC50 of 90.7 µM [1]. A regioisomeric analog, 2-methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one, where the 4-methoxyphenyl group is at position 5 instead of 3 and a 4-fluorophenyl is at position 3, exhibits significantly higher potency with an IC50 of 10.6 µM [2]. This 8.5-fold difference demonstrates that swapping substituents between the 3- and 5-positions profoundly affects target binding.

Tuberculosis DXP synthase inhibition Structure-activity relationship

Effect of Adding a Second 4-Methoxyphenyl Group on DXP Synthase Potency

The bis(4-methoxyphenyl) analog, 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, inhibits DXP synthase with an IC50 of 42.4 µM [1]. Compared to the target compound (IC50 90.7 µM), introducing a second methoxyphenyl group at the 5-position improves potency by 2.1-fold. This indicates that additional methoxy substitution at the 5-position enhances binding affinity, but the effect is not simply additive.

Tuberculosis DXP synthase SAR analysis

Crystallographic Conformation: Unique Dihedral Angles Defining Molecular Geometry

Single-crystal X-ray diffraction of the title compound reveals that the central pyrazole ring forms dihedral angles of 35.52 (12)° with the attached phenyl ring and 62.21 (11)° with the methoxyphenyl ring [1]. These non-coplanar orientations distinguish this compound from closely related pyrazolo[1,5-a]pyrimidin-7-ones where different substitution patterns induce distinct packing arrangements.

X-ray crystallography Conformational analysis Pyrazolopyrimidine

Synthetic Utility as a Cannabinoid Receptor-1 Inhibitor Intermediate

The compound is explicitly disclosed as a key synthetic intermediate in US Patent 8,975,264 B2, which claims novel cannabinoid receptor-1 (CB1) inhibitors [1]. This established synthetic role in a granted patent distinguishes it from other pyrazolopyrimidinones that have been investigated solely for antimicrobial applications.

Cannabinoid receptor CB1 inhibitor Patent intermediate

Recommended Scenarios for Procuring 3-(4-Methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one


DXP Synthase Inhibitor Probe with Defined 3-Methoxy-5-Phenyl Geometry

For tuberculosis drug discovery programs investigating DXP synthase as a target, this compound serves as a tool to probe the steric and electronic requirements at the 3- and 5-positions of the pyrazolopyrimidinone core [1]. Its IC50 of 90.7 µM clearly benchmarks the effect of a 4-methoxyphenyl at position 3 with a phenyl at position 5, enabling rational comparison with the 10.6 µM activity achieved by repositioning the methoxyphenyl to position 5.

SAR Expansion of Pyrazolopyrimidinone Antitubercular Leads

This compound fills a specific SAR gap: the monomethoxy, monophenyl substitution pattern. Analogs with bis(4-methoxyphenyl) (IC50 42.4 µM) or 4-fluorophenyl/4-methoxyphenyl (IC50 10.6 µM) combinations have been characterized, but the 3-(4-methoxyphenyl)-5-phenyl variant is necessary to complete the pharmacophore map and understand the contribution of each position independently [1][2].

Synthetic Intermediate for Cannabinoid Receptor-1 Antagonist Development

As documented in US Patent 8,975,264 B2, this compound is a validated intermediate for preparing CB1 inhibitors [1]. Medicinal chemistry groups pursuing metabolic disorder or obesity programs can use it to access novel pyrazolopyrimidine-based CB1 ligands with a defined synthetic route.

Computational Docking and Crystallographic Reference Standard

The published X-ray crystal structure provides precise dihedral angles (pyrazole-phenyl 35.52°, pyrazole-methoxyphenyl 62.21°) [1]. This geometry serves as an experimentally validated starting point for molecular docking simulations, ensuring that in silico models for this compound class are grounded in real conformational data rather than theoretical predictions.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.